2-(1,3-Dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one
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Overview
Description
2-(1,3-Dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one is an organic compound that features a dioxolane ring fused to a cyclopentanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one typically involves the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in toluene with a Dean-Stark apparatus to continuously remove water and drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as p-toluenesulfonic acid or Lewis acids like zinc chloride are commonly employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dioxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: Alcohols are the primary products.
Substitution: Substituted dioxolanes or cyclopentanones.
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclic acetals and ketals.
Biology: Employed in the synthesis of biologically active molecules and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of fine chemicals
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one involves its ability to form stable cyclic structures. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. The compound can also participate in various chemical transformations, contributing to its versatility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog with similar reactivity but lacking the cyclopentanone moiety.
1,3-Dioxane: Another related compound with a six-membered ring structure.
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide: A compound used in Wittig olefinations
Uniqueness
2-(1,3-Dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring stable cyclic acetals and ketals .
Properties
CAS No. |
87802-41-3 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2-(1,3-dioxolan-2-yl)-4,4-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C10H16O3/c1-10(2)5-7(8(11)6-10)9-12-3-4-13-9/h7,9H,3-6H2,1-2H3 |
InChI Key |
ROJFKZDYSYKZDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)C1)C2OCCO2)C |
Origin of Product |
United States |
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